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Abstract
Two-dimensional (2D) nickel iodide (NiI₂) has emerged as a fascinating quantum material,

exhibiting a rare confluence of multiferroicity, non-collinear magnetism, and tunable electronic

properties at the monolayer limit. This technical guide provides a comprehensive overview of

the electronic band structure of 2D NiI₂ layers, tailored for researchers, scientists, and

professionals in materials science and condensed matter physics. We delve into the synthesis,

experimental characterization, and theoretical modeling of this material, presenting key

quantitative data in structured tables and outlining detailed experimental and computational

protocols. Visualizations of experimental workflows and the interplay of material properties are

provided to facilitate a deeper understanding of this promising 2D system.

Introduction
The advent of graphene has catalyzed the exploration of a vast library of two-dimensional

materials with diverse and often exotic properties. Among these, 2D magnetic materials are of

particular interest for their potential applications in spintronics, data storage, and quantum

computing. Monolayer nickel iodide (NiI₂) stands out due to its intrinsic ferromagnetism and its

recently discovered multiferroic nature, where magnetic and ferroelectric orders coexist. This

coupling allows for the electrical control of magnetic states, a highly sought-after feature for

next-generation electronic devices.

Understanding the electronic band structure is fundamental to harnessing the potential of 2D

NiI₂. The arrangement of its electronic states dictates its electrical conductivity, optical
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response, and magnetic behavior. This guide synthesizes the current experimental and

theoretical knowledge of the electronic properties of 2D NiI₂.

Synthesis and Fabrication of 2D NiI₂ Layers
The synthesis of high-quality, large-area 2D NiI₂ is a critical first step for both fundamental

research and device applications. Due to the layered van der Waals nature of bulk NiI₂, both

top-down and bottom-up approaches are viable.

Mechanical Exfoliation
Similar to graphene, monolayer and few-layer NiI₂ can be obtained by mechanical exfoliation

from bulk single crystals.[1] Bulk NiI₂ crystals are typically grown via a self-flux zone growth

technique to ensure high purity.[1] The relatively low cleavage energy of NiI₂ (0.26 J/m²), which

is lower than that of graphite, facilitates the exfoliation process.

Epitaxial Growth
For large-area synthesis, epitaxial growth methods are preferred. Molecular Beam Epitaxy

(MBE) and Metal-Organic Vapor Phase Epitaxy (MOVPE) are the primary techniques

employed.

Molecular Beam Epitaxy (MBE): High-quality monolayer NiI₂ films have been successfully

grown on substrates like graphene-covered SiC(0001) and hexagonal boron nitride (h-BN).

[2] The growth process involves the evaporation of high-purity NiI₂ powder in an ultra-high

vacuum chamber, with the substrate held at an elevated temperature to facilitate the

formation of a crystalline monolayer.

Metal-Organic Vapor Phase Epitaxy (MOVPE): While specific MOVPE recipes for NiI₂ are

still under development, the general principle involves the use of metal-organic precursors

for nickel and iodine, which decompose on a heated substrate to form the 2D film. Control

over precursor flow rates, substrate temperature, and reactor pressure is crucial for

achieving high-quality, uniform layers.

Experimental Characterization of the Electronic
Structure
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A suite of advanced experimental techniques is employed to probe the electronic and magnetic

properties of 2D NiI₂.

Scanning Tunneling Microscopy and Spectroscopy
(STM/STS)
STM is a powerful tool for visualizing the atomic structure and local density of electronic states

(LDOS) of 2D NiI₂.

Methodology: A sharp metallic tip is brought into close proximity to the NiI₂ surface, and a

bias voltage is applied. Electrons quantum mechanically tunnel between the tip and the

sample, generating a tunneling current that is exponentially dependent on the tip-sample

distance. By scanning the tip across the surface and maintaining a constant current, a

topographic image of the surface is generated. By varying the bias voltage at a fixed

position, a dI/dV spectrum can be acquired, which is proportional to the LDOS. These

measurements are typically performed in ultra-high vacuum and at cryogenic temperatures

(e.g., 2 K) to minimize thermal effects and ensure stability.[2]

Key Findings: STM studies have been instrumental in visualizing the non-collinear,

helimagnetic spin spiral order in monolayer NiI₂.[2] STS measurements have revealed an

insulating gap of approximately 2.13 eV in the electronic structure.[3]

Photocurrent Spectroscopy
Photocurrent spectroscopy is a sensitive technique for probing excitonic states, including those

that are optically dark (i.e., not accessible via conventional optical absorption or

photoluminescence).

Methodology: A 2D NiI₂ flake is fabricated into a field-effect transistor (FET) device. A tunable

light source (e.g., a supercontinuum laser coupled with a monochromator) is focused onto

the device, and the resulting photocurrent is measured as a function of the incident photon

energy. To enhance the signal-to-noise ratio, the incident light is typically modulated with a

mechanical chopper, and the photocurrent is detected using a lock-in amplifier.

Key Findings: This technique has been used to detect and characterize dark magnetic

excitons in bilayer and thicker NiI₂ flakes, providing strong evidence for the persistence of
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multiferroicity down to the bilayer limit.[4][5]

Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is the most direct experimental technique for mapping the electronic band structure

(energy versus momentum) of a material.

Methodology: A monochromatic beam of high-energy photons (typically in the ultraviolet or

soft X-ray range) from a synchrotron light source or a laser is directed onto the sample. The

incident photons excite electrons from the material via the photoelectric effect. The kinetic

energy and emission angle of the photoemitted electrons are measured by a hemispherical

electron analyzer. From these measurements, the binding energy and momentum of the

electrons within the crystal can be determined, thus mapping out the band dispersion.

Current Status for 2D NiI₂: To date, there is a notable absence of published experimental

ARPES data for monolayer or few-layer NiI₂. An early study on bulk NiI₂ confirmed the three-

dimensional nature of the iodine 5p-derived bands.[6] The lack of ARPES data for the 2D

form represents a significant gap in the experimental understanding of this material and is a

crucial area for future research.

Theoretical Modeling of the Electronic Band
Structure
First-principles calculations, particularly those based on Density Functional Theory (DFT), are

essential for predicting and understanding the electronic and magnetic properties of 2D NiI₂.

Density Functional Theory (DFT) Calculations
Methodology: DFT calculations are typically performed using plane-wave basis sets and

pseudopotentials. The choice of the exchange-correlation functional is critical. The

Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE)

functional, is commonly used.[1] Due to the localized nature of the Ni 3d electrons, a

Hubbard U correction (GGA+U) is often necessary to accurately describe the electronic

correlations. The values of U for the Ni 3d orbitals reported in the literature vary, with values

around 1.8 eV to 5.0 eV being used.[1][4] Van der Waals corrections (e.g., DFT-D3) are

included to properly account for the interlayer interactions in bilayer and bulk calculations.[1]
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Key Predictions: DFT calculations predict that monolayer NiI₂ is a ferromagnetic

semiconductor.[7] The calculated band gap is sensitive to the Hubbard U parameter and

applied strain. Theoretical studies have also been crucial in elucidating the origin of the

helimagnetic ground state and the multiferroic order, attributing it to the interplay of long-

range magnetic exchange interactions and spin-orbit coupling.[8]

Quantitative Data Summary
The following tables summarize the key quantitative data for 2D NiI₂ layers based on available

experimental and theoretical studies.

Table 1: Structural and Magnetic Properties of
Monolayer NiI₂

Property Theoretical Value Experimental Value

Lattice Constant (a) 3.94 Å ~3.88 Å[2]

Magnetic Ground State
Ferromagnetic (FM) /

Helimagnetic
Helimagnetic[2]

Magnetic Moment (per Ni

atom)
~1.3 - 2.0 µB[1] Not directly measured

Curie/Néel Temperature

(TC/TN)

79 K (FM)[9], ~21 K

(Multiferroic)[8]
~21 K (Multiferroic)[8]

Magnetic Anisotropy Energy
-0.11 meV/unit cell (in-plane)

[9]
-

Table 2: Electronic Band Gap of Monolayer NiI₂
Method Conditions Band Gap (eV)

DFT (GGA+U, U=5.0 eV) Unstrained ~0.8 eV[4]

DFT (PBE) Unstrained ~1.25 eV[7]

DFT Strain-dependent 0.30 - 1.36 eV[10]

STS (Experimental) On HOPG substrate 2.13 eV[3]
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Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 2D

NiI₂.
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Experimental workflow for 2D NiI₂.

Interplay of Properties in 2D NiI₂
This diagram illustrates the key relationships between the synthesis, structure, and emergent

properties of 2D NiI₂.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b083969?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Method
(Exfoliation, MBE)

Crystalline Structure
(Monolayer, Bilayer)

Electronic Band Structure

Magnetic Order
(Helimagnetic, Ferromagnetic)

Strain

Electric Field

Magnetoelectric Coupling

Ferroelectric Polarization

Spin-Orbit Coupling

Multiferroicity

Click to download full resolution via product page

Logical relationships in 2D NiI₂.

Conclusion and Outlook
Two-dimensional nickel iodide presents a rich platform for exploring the frontiers of condensed

matter physics, with its multiferroic ground state offering exciting prospects for novel electronic

devices. Theoretical calculations have provided a solid foundation for understanding its

electronic band structure and magnetic properties. However, significant experimental work

remains. The direct measurement of the band structure of monolayer and few-layer NiI₂ via
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ARPES is a critical next step to validate theoretical predictions and provide a more complete

picture of its electronic landscape. Furthermore, refining the large-scale synthesis of high-

quality 2D NiI₂ will be paramount for transitioning this promising material from fundamental

research to technological applications. The continued investigation into the interplay between

its electronic, magnetic, and structural properties will undoubtedly uncover new physics and

pave the way for innovative device functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. spie.org [spie.org]

3. arxiv.org [arxiv.org]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. 2dsemiconductors.com [2dsemiconductors.com]

8. Experimental setup [photon-science.desy.de]

9. pubs.acs.org [pubs.acs.org]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Unveiling the Electronic Landscape of 2D Nickel Iodide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083969#electronic-band-structure-of-2d-nickel-
iodide-layers]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b083969?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acsaelm.2c01479
https://spie.org/news/6042-2d-coherent-photocurrent-excitation-spectroscopy
https://arxiv.org/pdf/2309.16526
https://www.researchgate.net/figure/Density-functional-theory-modeling-of-NiI2-band-structure-a-Spin-polarized-band_fig4_382995839
https://www.researchgate.net/figure/Experimental-setup-for-photocurrent-imaging-a-Complete-optical-layout-Vertically_fig5_319156921
https://www.researchgate.net/publication/231134617_ARUPS_investigation_of_the_NiI2_band_structure
https://2dsemiconductors.com/NiI2-Crystal/
https://photon-science.desy.de/facilities/petra_iii/beamlines/p07_high_energy_materials_science/p07___physics_and_chemistry_desy/experimental_setup/index_eng.html
https://pubs.acs.org/doi/10.1021/acs.jpclett.1c00822
https://www.researchgate.net/figure/a-Band-gap-of-the-FM-NiI2-monolayer-as-a-function-of-lattice-constants-a-and-b-where_fig1_385960114
https://www.benchchem.com/product/b083969#electronic-band-structure-of-2d-nickel-iodide-layers
https://www.benchchem.com/product/b083969#electronic-band-structure-of-2d-nickel-iodide-layers
https://www.benchchem.com/product/b083969#electronic-band-structure-of-2d-nickel-iodide-layers
https://www.benchchem.com/product/b083969#electronic-band-structure-of-2d-nickel-iodide-layers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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